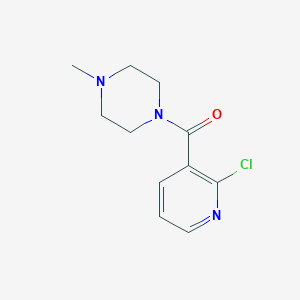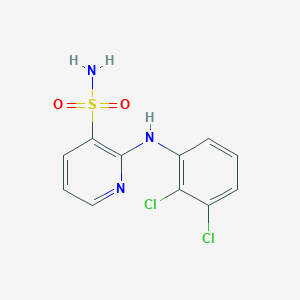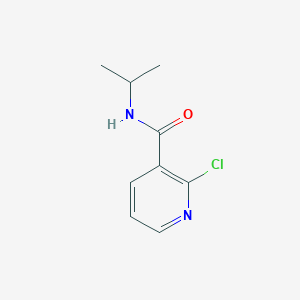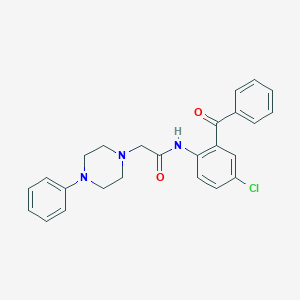
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BCA or benzoyl chloride analogue and is a derivative of piperazine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- involves its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
生化和生理效应
Studies have shown that 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- has a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. It also has antioxidant properties, which can protect against oxidative stress and neurodegeneration. Furthermore, this compound has been found to have anti-inflammatory effects, which can reduce inflammation in the brain and improve overall brain health.
实验室实验的优点和局限性
One advantage of using 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- in laboratory experiments is its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. This allows for the study of the effects of increased acetylcholine levels on cognitive function. Additionally, its antioxidant and anti-inflammatory properties make it a useful compound for studying oxidative stress and inflammation in the brain. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Careful handling and dosing is required to ensure the safety of researchers and test subjects.
未来方向
There are several potential future directions for research involving 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl-. One direction is the study of its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Further research is needed to determine its safety and efficacy in humans. Another direction is the study of its antioxidant and anti-inflammatory properties and their potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods and derivatives of this compound could lead to the discovery of new compounds with even greater potential for scientific research.
合成方法
The synthesis of 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- has been achieved using different methods. One of the methods involves the reaction of N-benzoylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzophenone with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with benzoyl chloride to obtain 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl-.
科学研究应用
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. Therefore, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
属性
CAS 编号 |
83132-23-4 |
|---|---|
产品名称 |
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- |
分子式 |
C25H24ClN3O2 |
分子量 |
433.9 g/mol |
IUPAC 名称 |
N-(2-benzoyl-4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C25H24ClN3O2/c26-20-11-12-23(22(17-20)25(31)19-7-3-1-4-8-19)27-24(30)18-28-13-15-29(16-14-28)21-9-5-2-6-10-21/h1-12,17H,13-16,18H2,(H,27,30) |
InChI 键 |
INVQXOUFFCUBQI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
其他 CAS 编号 |
83132-23-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





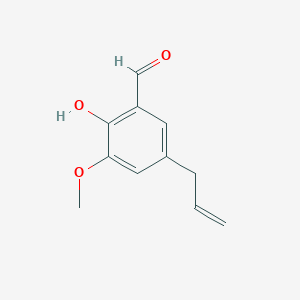
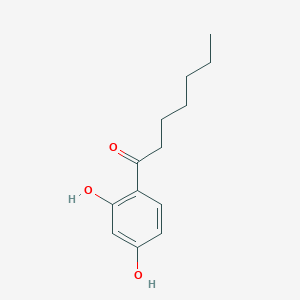
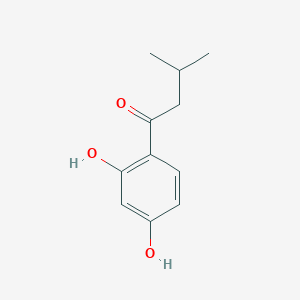
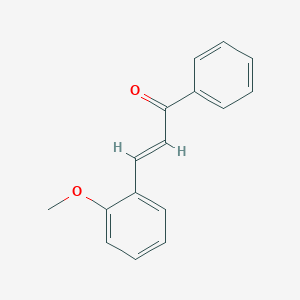
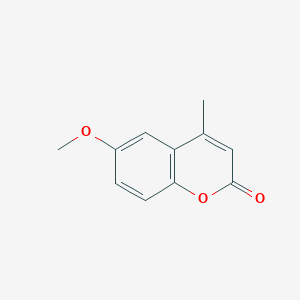
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
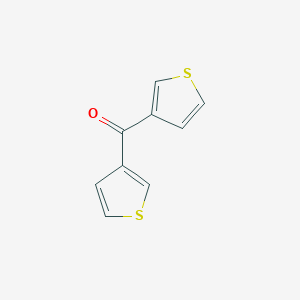
![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)
